(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKIXMBFFDIOD-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662650 | |
| Record name | Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217726-65-2 | |
| Record name | Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diastereomeric Salt Formation with Tartaric Acid Derivatives
The most well-documented method involves resolving racemic 3-aminomethylpyrrolidine using tartaric acid derivatives. The process, adapted from patent CN102603592A, proceeds as follows:
Steps :
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Racemic Starting Material : Racemic 3-aminomethylpyrrolidine is dissolved in an organic solvent (e.g., methanol or ethanol).
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Resolution Agent : D- or L-tartaric acid hydrate (or derivatives like diacetyl tartaric acid) is added in a 0.5–1.2 molar ratio.
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Thermal Control : The mixture is stirred at 50–100°C for 0.5–2.0 hours, followed by gradual cooling to room temperature.
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Crystallization : The (R)-enantiomer forms a crystalline diastereomeric salt with D-tartaric acid, which is filtered and washed.
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Neutralization : The salt is treated with a base (e.g., NaOH or NH₃) in a solvent like dichloromethane to liberate the free (R)-3-aminomethylpyrrolidine.
Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Methanol or ethanol |
| Resolution Agent | D-tartaric acid hydrate |
| Molar Ratio (amine:acid) | 1:0.8 |
| Temperature | 75–90°C |
| Stirring Speed | 400 rpm |
This method achieves enantiomeric excess (ee) >99% when using purified tartaric acid derivatives.
Protection of the Pyrrolidine Nitrogen
Benzyloxycarbonyl (Cbz) Group Introduction
The resolved (R)-3-aminomethylpyrrolidine undergoes protection at the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl):
Reaction Conditions :
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Solvent : Dichloromethane or THF.
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Base : Triethylamine (2.0 equiv) to neutralize HCl byproduct.
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Temperature : 0–5°C (to minimize side reactions).
Procedure :
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(R)-3-aminomethylpyrrolidine is dissolved in anhydrous dichloromethane.
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Cbz-Cl (1.1 equiv) is added dropwise under nitrogen.
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The mixture is stirred for 12–24 hours at room temperature.
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The product, (R)-1-Cbz-3-aminomethylpyrrolidine, is isolated via aqueous workup (e.g., washing with NaHCO₃ and brine).
Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).
Hydrochloride Salt Formation
Acidic Precipitation
The free base is converted to its hydrochloride salt for improved stability:
Steps :
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(R)-1-Cbz-3-aminomethylpyrrolidine is dissolved in anhydrous ether.
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Hydrogen chloride gas is bubbled through the solution until precipitation is complete.
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The solid is filtered, washed with cold ether, and dried under vacuum.
Purity Optimization :
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Recrystallization : The crude hydrochloride is recrystallized from ethanol/ether (1:5 v/v) to achieve ≥99.5% purity.
Alternative Synthetic Routes
Asymmetric Hydrogenation
While less common, asymmetric hydrogenation offers a stereoselective route:
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Substrate : A prochiral pyrrolidine precursor (e.g., 3-cyano-pyrrolidine).
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Catalyst : Chiral Ru-BINAP complexes.
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Conditions : 50–100 psi H₂, 25–40°C.
This method avoids resolution steps but requires specialized catalysts and achieves 90–95% ee.
Industrial-Scale Production
Continuous Flow Resolution
Recent advancements employ continuous flow systems for scalability:
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Resolution : Racemic amine and D-tartaric acid are mixed in a microreactor (residence time: 10–15 minutes).
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Crystallization : Integrated cooling zones enable rapid crystal growth.
Purity and Quality Control
Analytical Methods :
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HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10, 1.0 mL/min).
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NMR : δ 7.35–7.25 (m, 5H, Cbz aromatic), δ 4.10–3.90 (m, 2H, CH₂NH₂).
Impurity Profile :
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| (S)-Enantiomer | Incomplete resolution | Recrystallization with tartaric acid |
| N-Benzyl byproducts | Overprotection | Controlled Cbz-Cl stoichiometry |
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
- The (S)-enantiomer (CAS: 1217619-19-6) shares identical molecular formula (C13H18N2O2·HCl) and functional groups with the (R)-form but differs in stereochemical configuration at the 3-position .
- Both enantiomers exhibit a similarity score of 0.83, indicating near-identical physicochemical properties (e.g., solubility, logP) but divergent biological activities due to chiral recognition in target binding .
Benzyl 4-Aminopiperidine-1-carboxylate
Structural and Functional Contrast
- This compound (CAS: 120278-07-1) replaces the pyrrolidine ring with a six-membered piperidine ring, increasing conformational flexibility. The aminomethyl group is absent, reducing its utility in chelating metal ions or forming hydrogen bonds .
(R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride
Protecting Group Variation
- The Boc (tert-butoxycarbonyl) group replaces the benzyl carbamate, altering stability and deprotection conditions. Boc-protected amines are typically more acid-labile than benzyl derivatives, enabling selective deprotection in multi-step syntheses .
- Limited toxicological data are available, but handling precautions align with those for benzyl-protected analogs (e.g., avoiding inhalation and skin contact) .
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic Acid
Functional Group Substitution
- Its similarity score of 0.82 reflects moderate structural overlap with the target compound .
Comparative Data Table
Biological Activity
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C13H19ClN2O2. The compound features a pyrrolidine ring, which is known for its role in various biological applications, particularly in drug design.
The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Binding : It may bind to receptors, influencing signaling pathways that regulate physiological functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through inhibition of tumor cell proliferation.
- Neuroprotective Effects : The compound may offer neuroprotective benefits, possibly through mechanisms involving neurotransmitter modulation.
Research Findings and Case Studies
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In Vitro Studies :
- A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against certain types of tumors.
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In Vivo Studies :
- Animal models have shown that administration of the compound leads to reduced tumor growth and improved survival rates in subjects with induced tumors.
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Molecular Docking Studies :
- Computational studies have illustrated the binding affinity of this compound to target proteins involved in cancer progression. These studies provide insights into its potential as a lead compound for further drug development.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| (S)-Piperazine-2-carbonitrile | Structure | Enzyme inhibition | Varies |
| Pyrrolidine Derivative X | Structure | Anticancer activity | 10 µM |
| Benzamide Derivative Y | Structure | Antiproliferative effects | <5 µM |
Q & A
Q. What are the recommended synthetic routes for (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via Boc-protection/deprotection strategies or reductive amination of precursor pyrrolidine derivatives. For example, chiral resolution of intermediates using (R)- or (S)-specific catalysts ensures enantiomeric purity . Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves crystallinity, while reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95% . Note: Monitor for byproducts like racemized isomers using chiral stationary phases.
Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?
Methodological Answer: Under acidic conditions, the benzyl ester group may hydrolyze, releasing benzyl alcohol (a known irritant). Always use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water for ≥15 minutes . For spills, neutralize with sodium bicarbonate before disposal . Note: Toxicological data are limited; assume acute toxicity and use ALARA (As Low As Reasonably Achievable) principles .
Q. How should researchers characterize the hydrochloride salt form of this compound?
Methodological Answer: Use a combination of:
- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹) and carboxylate C=O (1700–1750 cm⁻¹).
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C₁₃H₁₉ClN₂O₂ requires C 57.67%, H 7.07%, N 10.34%) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 271.1 and isotopic Cl peaks .
Advanced Research Questions
Q. How can chiral integrity be maintained during coupling reactions involving the aminomethyl group?
Methodological Answer: Chiral degradation often occurs during nucleophilic substitutions. To mitigate:
Q. How do pH and temperature affect the stability of the hydrochloride salt in long-term storage?
Methodological Answer:
- pH Stability : Below pH 3, the carboxylate ester hydrolyzes rapidly. Store lyophilized powder at pH 5–6 (acetate buffer) to balance solubility and stability .
- Temperature : Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% degradation when stored in amber vials under argon . For aqueous solutions, freeze at −20°C and avoid freeze-thaw cycles .
Q. How can contradictory solubility data in literature be resolved for this compound?
Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. To standardize:
- Perform DSC/TGA to identify polymorphs (melting points vary by 5–10°C between forms).
- Use saturated shake-flask method in USP buffers (pH 1.2–7.4) with equilibration for 24 hours .
- Note: Solubility in DMSO (>50 mg/mL) is often overestimated due to hygroscopicity; validate via Karl Fischer titration .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s reactivity with primary amines. How should researchers design experiments to clarify this?
Methodological Answer:
- Hypothesis : Reactivity depends on steric hindrance from the pyrrolidine ring.
- Experimental Design :
- Validation : Cross-check with DFT simulations (e.g., Gaussian 16) to model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
